1-(Benzenesulfonyl)-7-hydroxyheptan-2-one
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Overview
Description
1-(Benzenesulfonyl)-7-hydroxyheptan-2-one is an organic compound that features a benzenesulfonyl group attached to a heptanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-7-hydroxyheptan-2-one typically involves the reaction of benzenesulfonyl chloride with a suitable heptanone derivative. One common method involves the use of phosphorus pentachloride and sodium benzenesulfonate, which are heated together to form benzenesulfonyl chloride . This intermediate can then react with a heptanone derivative under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-7-hydroxyheptan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the benzenesulfonyl group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonamides or sulfonate esters.
Scientific Research Applications
1-(Benzenesulfonyl)-7-hydroxyheptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-7-hydroxyheptan-2-one involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The hydroxyl and carbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: An organosulfur compound with similar reactivity but different functional groups.
Benzenesulfonyl chloride: A precursor used in the synthesis of 1-(Benzenesulfonyl)-7-hydroxyheptan-2-one.
Toluene-4-sulfonic acid: Another sulfonic acid derivative with distinct properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88703-55-3 |
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Molecular Formula |
C13H18O4S |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-7-hydroxyheptan-2-one |
InChI |
InChI=1S/C13H18O4S/c14-10-6-2-3-7-12(15)11-18(16,17)13-8-4-1-5-9-13/h1,4-5,8-9,14H,2-3,6-7,10-11H2 |
InChI Key |
XZMVAKKQJWUMIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)CCCCCO |
Origin of Product |
United States |
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